molecular formula C16H12Br2N2O B14473727 Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide CAS No. 65326-28-5

Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide

Cat. No.: B14473727
CAS No.: 65326-28-5
M. Wt: 408.09 g/mol
InChI Key: AMARIHNHACRKGH-UHFFFAOYSA-M
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Description

Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is a chemical compound with the molecular formula C16H12Br2N2O It is known for its unique structure, which includes a phthalazinium core and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide typically involves the reaction of phthalazine with 4-bromobenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions. Cycloaddition reactions often require specific catalysts and solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while cycloaddition reactions can produce complex ring structures.

Scientific Research Applications

Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide has several scientific research applications:

Mechanism of Action

The mechanism by which Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can engage in various binding interactions, while the phthalazinium core may participate in electron transfer processes. These interactions can modulate biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Phthalazinium, 2-[2-(4-chlorophenyl)-2-oxoethyl]-, chloride
  • Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, fluoride
  • Phthalazinium, 2-[2-(4-methylphenyl)-2-oxoethyl]-, methylate

Uniqueness

Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs with different substituents. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .

Properties

CAS No.

65326-28-5

Molecular Formula

C16H12Br2N2O

Molecular Weight

408.09 g/mol

IUPAC Name

1-(4-bromophenyl)-2-phthalazin-2-ium-2-ylethanone;bromide

InChI

InChI=1S/C16H12BrN2O.BrH/c17-15-7-5-12(6-8-15)16(20)11-19-10-14-4-2-1-3-13(14)9-18-19;/h1-10H,11H2;1H/q+1;/p-1

InChI Key

AMARIHNHACRKGH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=[N+](N=CC2=C1)CC(=O)C3=CC=C(C=C3)Br.[Br-]

Origin of Product

United States

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